molecular formula C17H13NO2 B2527979 3-Acetyl-4-phenyl-1H-quinolin-2-one CAS No. 313273-62-0

3-Acetyl-4-phenyl-1H-quinolin-2-one

Cat. No.: B2527979
CAS No.: 313273-62-0
M. Wt: 263.296
InChI Key: UVIFCFBKDKJCFD-UHFFFAOYSA-N
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Description

3-Acetyl-4-phenyl-1H-quinolin-2-one is a heterocyclic compound with the molecular formula C17H13NO2. It is a derivative of quinoline, a structure known for its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-phenyl-1H-quinolin-2-one typically involves the acetylation of 4-phenylquinolin-2-one. One common method is the C-acylation of 2-methyl-3,1-benzoxazin-4-one with ethyl acetoacetate, followed by cyclization in the presence of sodium carbonate at room temperature . Another approach involves the direct acetylation of N-substituted-4-hydroxyquinolin-2-ones using acetyl chloride in the presence of pyridine or acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. Techniques like microwave-assisted synthesis and solvent-free conditions could be explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolinones, hydroquinolines, and other functionalized derivatives .

Scientific Research Applications

3-Acetyl-4-phenyl-1H-quinolin-2-one has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

3-acetyl-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11(19)15-16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-17(15)20/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIFCFBKDKJCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320547
Record name 3-acetyl-4-phenyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313273-62-0
Record name 3-acetyl-4-phenyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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